molecular formula C8H14ClNO2 B12693981 2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride CAS No. 126794-89-6

2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride

Katalognummer: B12693981
CAS-Nummer: 126794-89-6
Molekulargewicht: 191.65 g/mol
InChI-Schlüssel: PYIDXQVIDJUSMP-NTMALXAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride is an organic compound with the molecular formula C7H12ClNO2. This compound is characterized by the presence of a propanimidoyl chloride group, a methyl group, and a butoxy group. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride typically involves the reaction of 2-methylpropanimidoyl chloride with butyric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.

    Oxidation Reactions: It can be oxidized to form corresponding oxo compounds.

    Reduction Reactions: It can be reduced to form corresponding amines or alcohols.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride can be compared with similar compounds such as:

  • 2-Methyl-N-(1-oxobutoxy)propanamide
  • 2-Methyl-N-(1-oxobutoxy)propanamine
  • 2-Methyl-N-(1-oxobutoxy)propanoic acid

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the propanimidoyl chloride group with the butoxy group in this compound makes it particularly useful in specific chemical reactions and applications .

Eigenschaften

CAS-Nummer

126794-89-6

Molekularformel

C8H14ClNO2

Molekulargewicht

191.65 g/mol

IUPAC-Name

[(Z)-(1-chloro-2-methylpropylidene)amino] butanoate

InChI

InChI=1S/C8H14ClNO2/c1-4-5-7(11)12-10-8(9)6(2)3/h6H,4-5H2,1-3H3/b10-8-

InChI-Schlüssel

PYIDXQVIDJUSMP-NTMALXAHSA-N

Isomerische SMILES

CCCC(=O)O/N=C(/C(C)C)\Cl

Kanonische SMILES

CCCC(=O)ON=C(C(C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.